2-((5-Benzyl-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide
Description
The compound 2-((5-Benzyl-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide (CAS: 1178078-56-2) is a 1,2,4-triazole-derived acetamide featuring a benzyl-p-tolyltriazole core linked to a thioacetamide group and a 5-chloro-2-methylphenyl substituent.
Properties
IUPAC Name |
2-[[5-benzyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4OS/c1-17-8-12-21(13-9-17)30-23(14-19-6-4-3-5-7-19)28-29-25(30)32-16-24(31)27-22-15-20(26)11-10-18(22)2/h3-13,15H,14,16H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLQUQOSHNTNAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Benzyl-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the 1,2,4-triazole core, followed by the introduction of the benzyl and p-tolyl groups. The final step involves the formation of the thioether linkage and the acetamide group.
Preparation of 1,2,4-Triazole Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Benzyl and p-Tolyl Groups: These groups can be introduced via nucleophilic substitution reactions using benzyl halides and p-tolyl halides.
Formation of Thioether Linkage: This step involves the reaction of the triazole derivative with a thiol compound under basic conditions.
Formation of Acetamide Group: The final step involves the reaction of the thioether derivative with chloroacetyl chloride in the presence of a base to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the thioether moiety serves as a nucleophilic site. Key reactions include:
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S-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in alkaline conditions (K₂CO₃/DMF, 80°C) to form sulfonium salts.
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Displacement Reactions : Substitution with amines (e.g., piperidine) under microwave irradiation (150°C, 10 min) yields thioether derivatives with improved yields (82–97%) compared to conventional heating (45–83%) .
Table 1: Comparative S-Alkylation Efficiency
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Conventional | K₂CO₃/DMF, 80°C | 45–83 | 6–17 h |
| Microwave | DMF, 150°C | 82–97 | 37–90 s |
Oxidation Reactions
The thioether group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:
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Sulfoxide Formation : Treatment with H₂O₂ (30%) in acetic acid (60°C, 4 h) produces sulfoxides, confirmed via IR loss of –SH stretch (2550 cm⁻¹).
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Sulfone Synthesis : Using mCPBA (meta-chloroperbenzoic acid) in dichloromethane (0°C → RT, 12 h) achieves full oxidation to sulfones.
Cyclization and Ring-Opening Reactions
The triazole ring participates in cycloaddition and ring-modification reactions:
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1,3-Dipolar Cycloaddition : Reacts with nitrile oxides under microwave irradiation (120°C, 15 min) to form fused triazolo-thiadiazole systems .
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Acid-Catalyzed Ring Opening : Exposure to HCl (6M, reflux) cleaves the triazole ring, generating thiosemicarbazide intermediates.
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : H₂SO₄ (50%, reflux, 8 h) yields 2-((5-benzyl-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid.
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Basic Hydrolysis : NaOH (10%, ethanol/water, 70°C, 6 h) produces the corresponding carboxylate salt.
Electrophilic Aromatic Substitution
The p-tolyl and chloro-methylphenyl groups undergo halogenation and nitration:
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Chlorination : Cl₂ in CCl₄ (RT, 24 h) introduces additional chlorine atoms at the para position of the p-tolyl group .
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Nitration : HNO₃/H₂SO₄ (0°C, 2 h) selectively nitrates the benzene ring adjacent to the triazole, confirmed by NMR (δ 8.2 ppm, aromatic H).
Catalytic Functionalization
Palladium-catalyzed cross-coupling reactions enable structural diversification:
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Suzuki Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 90°C) to introduce biaryl motifs at the triazole’s 5-position .
Key Findings:
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Microwave-assisted methods enhance reaction efficiency, reducing time from hours to minutes while improving yields .
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The thioether group’s oxidation state directly impacts biological activity, with sulfones showing greater antimicrobial potency than sulfoxides .
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Structural modifications at the triazole’s 4-position (e.g., benzyl vs. phenyl) significantly alter electronic properties and binding affinities.
Scientific Research Applications
Medicinal Chemistry
The primary applications of this compound lie in medicinal chemistry due to its antibacterial properties. Research indicates that compounds containing the triazole ring exhibit significant activity against various bacterial strains such as Mycobacterium tuberculosis and Staphylococcus aureus. Its mechanism of action often involves the inhibition of essential bacterial enzymes like DNA-gyrase, leading to cell death .
Antimicrobial Activity
Studies have shown that derivatives similar to this compound demonstrate effectiveness against a range of pathogens. For instance:
- Mechanism of Action : The triazole nitrogen atoms form hydrogen bonds with key amino acid residues in bacterial enzymes, enhancing antibacterial efficacy.
- Potential for Drug Development : This compound may serve as a lead for developing new antibiotics or as a scaffold for further modifications aimed at enhancing biological activity .
Antifungal and Anticancer Properties
Beyond antibacterial applications, triazole derivatives are also being studied for their antifungal and anticancer properties. The unique structural features allow for interactions with various cellular targets, potentially modulating pathways involved in cell growth and apoptosis .
Case Studies
Recent studies have focused on the synthesis and evaluation of similar triazole derivatives:
- Antibacterial Evaluation : A study demonstrated that certain triazole derivatives exhibited significant antibacterial activity against resistant strains of bacteria.
- Molecular Docking Studies : These studies revealed strong interactions between the compound and target enzymes, suggesting potential pathways for drug development .
Mechanism of Action
The mechanism of action of 2-((5-Benzyl-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The benzyl and p-tolyl groups can enhance its binding affinity and specificity, while the thioether and acetamide groups can modulate its solubility and stability.
Comparison with Similar Compounds
Structural Analogues with Modified Aryl Substituents
Compounds sharing the 1,2,4-triazole-thioacetamide backbone but differing in aryl substituents exhibit distinct physicochemical and biological properties:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorophenyl (Compound 51) and trifluoromethylphenyl (Compound 52) substituents increase melting points and may enhance metabolic stability compared to the target compound’s chloro-methylphenyl group.
- Biological Activity: VUAA1 and OLC15 demonstrate that minor structural changes (e.g., ethyl vs.
Analogues with Heterocyclic Modifications
Variations in the triazole-linked heterocycles influence solubility and target interactions:
Key Observations :
- Pyridinyl vs. Benzyl Groups: Pyridinyl-containing analogues (6a, 6c) exhibit moderate melting points and water-ethanol solubility, contrasting with the target compound’s hydrophobic benzyl-p-tolyl motif.
Analogues with Thiadiazole and Thiophene Cores
Replacement of the triazole core with thiadiazole or thiophene alters electronic properties:
Key Observations :
- Thiadiazole vs.
Biological Activity
Overview
The compound 2-((5-Benzyl-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer effects. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C24H22ClN4OS |
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | 2-((5-benzyl-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide |
| Canonical SMILES | CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CC=C4 |
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with various molecular targets such as enzymes and receptors involved in cellular signaling pathways. The presence of the triazole ring is crucial for its biological activity, as it can influence protein interactions and modulate enzymatic activities.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. The compound has been evaluated against both Gram-positive and Gram-negative bacteria using disc diffusion methods. Preliminary results suggest moderate to high antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Antifungal Properties
Triazoles are well-known antifungal agents. The compound's structural features suggest potential efficacy against fungal pathogens. Research has demonstrated that triazole derivatives can inhibit fungal growth by targeting ergosterol biosynthesis, a critical component of fungal cell membranes .
Anticancer Potential
Several studies have explored the anticancer properties of triazole derivatives. For example, compounds similar to the one have shown promising results in inhibiting cancer cell proliferation in vitro. In particular, studies on related triazole compounds revealed IC50 values indicating effective cytotoxicity against various cancer cell lines . The proposed mechanism involves the inhibition of key signaling pathways associated with cell growth and survival.
Case Studies
- Anticancer Activity Evaluation : A study investigated the effects of a triazole derivative on colon cancer cell lines (HCT 116). Results indicated significant cytotoxicity with an IC50 value lower than that of doxorubicin, suggesting a strong potential for development as an anticancer agent .
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity of several triazole derivatives against clinical isolates of bacteria. The tested compound exhibited notable inhibition zones comparable to standard antibiotics like ciprofloxacin .
Summary of Findings
The biological activity of 2-((5-Benzyl-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide suggests a multifaceted profile with potential applications in medicine:
- Antimicrobial : Effective against various bacterial strains.
- Antifungal : Potential activity against common fungal pathogens.
- Anticancer : Significant cytotoxic effects observed in cancer cell lines.
Q & A
Q. Q1. What are the critical steps for synthesizing the triazole-thioacetamide core of this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of the triazole-thioacetamide scaffold typically involves:
- Cyclization : Refluxing intermediates like 2-chloro-N-phenylacetamides with sodium azide (NaN₃) in a toluene-water solvent system (8:2) under controlled temperatures (80–100°C). Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1) .
- Thiolation : Introducing the thioether linkage via nucleophilic substitution, often using potassium carbonate (K₂CO₃) in dry acetone under reflux. Excess thiol-containing intermediates (e.g., 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol) improve yield .
Optimization Tips : - Adjust molar ratios (e.g., 1:1.5 substrate:NaN₃) to minimize byproducts.
- Use ethanol-DMF mixtures for recrystallization to enhance purity .
Advanced Characterization
Q. Q2. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound’s triazole ring substituents?
Methodological Answer: Conflicting spectral data often arise from tautomerism in the 1,2,4-triazole ring or dynamic rotational isomerism. To address this:
- Perform VT-NMR (variable-temperature NMR) to observe tautomeric equilibria at different temperatures (e.g., 25°C vs. −40°C) .
- Compare experimental data with DFT calculations (B3LYP/6-31G* level) to predict dominant tautomeric forms .
- Use 2D NMR (e.g., HSQC, HMBC) to confirm coupling between the triazole protons and adjacent substituents (e.g., benzyl or p-tolyl groups) .
Biological Activity Profiling
Q. Q3. What in vitro assays are suitable for evaluating the anticancer potential of this compound, and how should controls be designed?
Methodological Answer:
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control. Include a solvent control (e.g., DMSO ≤0.1%) to rule out vehicle toxicity .
- Mechanistic Studies :
- Apoptosis : Annexin V-FITC/PI staining with flow cytometry.
- ROS Generation : Measure intracellular ROS levels using DCFH-DA probes .
Advanced Tip : Validate target engagement via molecular docking against proteins like EGFR or tubulin, using AutoDock Vina with Lamarckian genetic algorithms .
Stability and Safety
Q. Q4. What are the recommended storage conditions to prevent degradation of this compound, and how should accidental exposure be managed?
Methodological Answer:
- Storage : Store at −20°C in airtight, light-resistant containers under nitrogen to prevent oxidation of the thioether group. Avoid aqueous environments to limit hydrolysis .
- Exposure Management :
Data Contradiction Analysis
Q. Q5. How can researchers reconcile discrepancies between in vitro bioactivity data and computational predictions for this compound?
Methodological Answer: Discrepancies may stem from:
- Solubility Issues : Confirm compound solubility in assay media via HPLC-UV (λ = 254 nm). Use surfactants (e.g., Tween-80) if precipitation occurs .
- Metabolic Instability : Perform microsomal stability assays (rat liver microsomes, NADPH cofactor) to assess metabolic degradation .
- Off-Target Effects : Utilize kinase profiling panels (e.g., Eurofins DiscoverX) to identify unintended interactions .
Mechanistic Elucidation
Q. Q6. What experimental strategies can elucidate the role of the 5-benzyl group in modulating this compound’s biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents like 5-(4-fluorobenzyl) or 5-(naphthylmethyl) and compare IC₅₀ values .
- Crystallography : Co-crystallize the compound with its target protein (e.g., tubulin) to visualize binding interactions. Use synchrotron X-ray sources (λ = 1.0 Å) for high-resolution data .
- Mutagenesis : Introduce point mutations (e.g., T274A in EGFR) to assess binding dependency on the benzyl moiety .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
